molecular formula C20H18N2 B3251458 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline CAS No. 20954-93-2

2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline

Cat. No. B3251458
CAS RN: 20954-93-2
M. Wt: 286.4 g/mol
InChI Key: IEKKRJIWHXPMJQ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the formula C20H18N2 . It is a derivative of quinazoline, a class of organic compounds that are widely studied due to their significant biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazoline core structure with two phenyl groups attached at the 2 and 4 positions . The quinazoline ring is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (a six-membered ring with two nitrogen atoms) .

Scientific Research Applications

Chemical Synthesis and Chelate Complexes

2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline derivatives have been explored in chemical syntheses. For instance, Dorokhov and Present (1994) describe a method for synthesizing tetrahydroquinazoline systems, which are useful for preparing boron chelate complexes (Dorokhov & Present, 1994).

Biological Activities and Potential Therapeutics

Gangjee et al. (1995) synthesized and evaluated 2,4-diaminotetrahydroquinazolines as inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, showing potential as antitumor agents. They found that these compounds were significantly potent and selective against T. gondii DHFR, suggesting therapeutic potential (Gangjee et al., 1995).

Acaricidal Activity and Mechanism

Li et al. (2014) designed and synthesized novel 2,4-diphenyl-1,3-oxazolines containing this compound derivatives, exhibiting excellent acaricidal activity against Tetranychus cinnabarinus. These compounds were more potent than etoxazole and were suggested to inhibit chitin synthesis by binding with the sulfonylurea receptor (SUR) of Blattella germanica (Li et al., 2014).

Antiparasitic and Antitumor Properties

A series of 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines were synthesized by Rosowsky et al. (1999), evaluated for their inhibitory activities against dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, and tested for antiproliferative activity against human tumor cells. The study highlighted their potential as therapeutic agents against opportunistic infections and certain cancers (Rosowsky et al., 1999).

Future Directions

The future directions for the study of 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and potential applications in medicinal chemistry .

properties

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(22-19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKRJIWHXPMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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